molecular formula C10H11NO B14852437 3-Hydroxy-5-isopropylbenzonitrile

3-Hydroxy-5-isopropylbenzonitrile

Cat. No.: B14852437
M. Wt: 161.20 g/mol
InChI Key: AATYIHYPVZFJBC-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(propan-2-yl)benzonitrile is an organic compound with the molecular formula C10H11NO It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the third position and an isopropyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(propan-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxy-5-(propan-2-yl)benzonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of phase transfer catalysts and ionic liquids can also enhance the efficiency of the synthesis process by promoting better mixing and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(propan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Isopropyl bromide in the presence of potassium carbonate and DMF.

Major Products Formed

    Oxidation: 3-Oxo-5-(propan-2-yl)benzonitrile.

    Reduction: 3-Hydroxy-5-(propan-2-yl)benzylamine.

    Substitution: Various substituted benzonitriles depending on the reagent used.

Scientific Research Applications

3-Hydroxy-5-(propan-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(propan-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-(propan-2-yl)benzonitrile: Similar structure but with the hydroxyl and isopropyl groups at different positions.

    3-Hydroxybenzonitrile: Lacks the isopropyl group.

    5-(Propan-2-yl)benzonitrile: Lacks the hydroxyl group.

Uniqueness

3-Hydroxy-5-(propan-2-yl)benzonitrile is unique due to the specific positioning of both the hydroxyl and isopropyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-hydroxy-5-propan-2-ylbenzonitrile

InChI

InChI=1S/C10H11NO/c1-7(2)9-3-8(6-11)4-10(12)5-9/h3-5,7,12H,1-2H3

InChI Key

AATYIHYPVZFJBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C#N)O

Origin of Product

United States

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